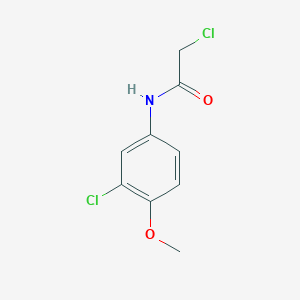
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Vue d'ensemble
Description
“2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C9H10ClNO2 . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide” can be represented by the SMILES stringCOC1=C (Cl)C=C (NC (CCl)=O)C=C1 . The compound has a molecular weight of 234.08 . Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C9H9Cl2NO2 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique
Metabolism and Toxicity
A study by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes, revealing complex metabolic pathways that lead to carcinogenic products. This research provides a foundation for understanding the biological interactions and potential risks associated with chloroacetamide herbicides, including compounds with a similar structure to "2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide" (Coleman, Linderman, Hodgson, & Rose, 2000).
Environmental Behavior
In another study, Banks and Robinson (1986) investigated the soil reception and activity of acetochlor and other chloroacetamides, highlighting how these compounds behave in agricultural environments and their interaction with irrigation practices. This research is crucial for developing application strategies that minimize environmental impact and enhance the efficacy of herbicides related to "2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide" (Banks & Robinson, 1986).
Transformation and Degradation
The work by Pothuluri et al. (1997) on the metabolism of metolachlor by the fungus Cunninghamella elegans illustrates the potential for bioremediation and natural degradation pathways of chloroacetamide herbicides. Understanding these processes is essential for assessing the environmental fate of "2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide" and related compounds (Pothuluri et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFUXJDYQAQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368528 | |
| Record name | 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | |
CAS RN |
7072-94-8 | |
| Record name | 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

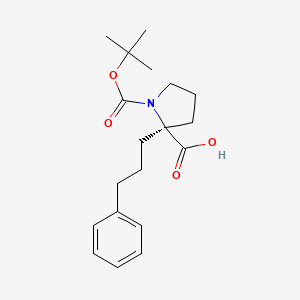
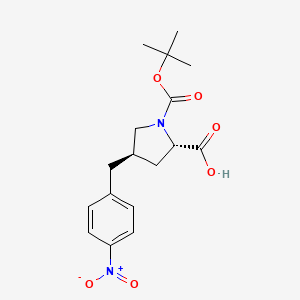
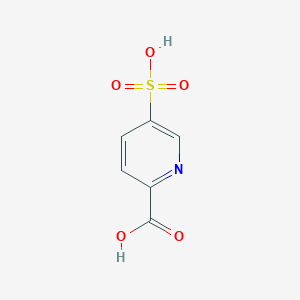



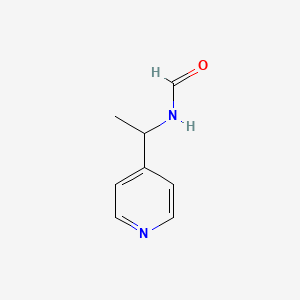
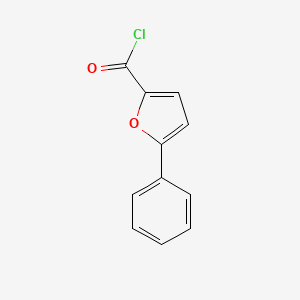
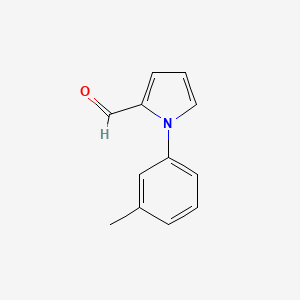
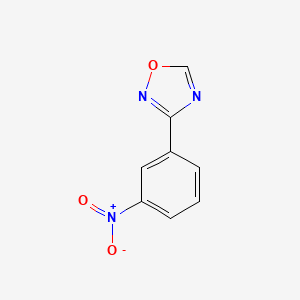


![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)
